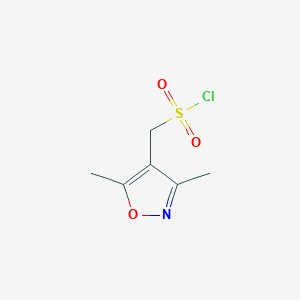

(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C6H8ClNO3S |

|---|---|

Molecular Weight |

209.65 g/mol |

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H8ClNO3S/c1-4-6(3-12(7,9)10)5(2)11-8-4/h3H2,1-2H3 |

InChI Key |

BKMGJKWQMQZFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the 3,5-Dimethylisoxazole Core

The synthesis of the 3,5-dimethylisoxazole nucleus is typically the first step, as it forms the substrate for further derivatization.

Classical Method : Condensation of acetylacetone with hydroxylamine hydrochloride in ethanol and water under heating (~100 °C) yields 3,5-dimethylisoxazole after extraction and purification by vacuum distillation.

-

- Acetylacetone (0.20 mol) and NH2OH·HCl (0.24 mol, 1.2 equiv)

- Solvents: Ethanol and water mixture

- Temperature: 100 °C for 3 hours

- Work-up: Extraction with diethyl ether, drying over Na2SO4, vacuum distillation at 35 °C under 180 mbar pressure

This method yields the 3,5-dimethylisoxazole core with high purity suitable for further functionalization.

Introduction of the Chloromethyl Group at the 4-Position

A key intermediate is 3,5-dimethyl-4-chloromethylisoxazole, which serves as a precursor for sulfonyl chloride formation.

Method Summary : The chloromethyl group is introduced by reaction of the crude 3,5-dimethylisoxazole with paraformaldehyde (trioxymethylene) and concentrated hydrochloric acid in 1,4-dioxane solvent, under reflux with continuous hydrogen chloride gas saturation.

-

- Mixing crude 3,5-dimethylisoxazole, paraformaldehyde, and 1,4-dioxane

- Adding concentrated HCl and stirring at 30–50 °C

- Saturating with HCl gas and heating to reflux at 80–100 °C until reaction completion

- Removal of solvent and purification by vacuum distillation and rectification

Advantages : This method achieves a product purity of >98% and addresses solvent recovery challenges associated with 1,4-dioxane.

Conversion of Chloromethyl Isoxazole to Methanesulfonyl Chloride

The chloromethyl intermediate is transformed into the methanesulfonyl chloride derivative via oxidative sulfonylation.

Modern Recyclable Oxidative Chlorosulfonation : A recent method employs a recyclable N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) system in the presence of thiourea and hydrochloric acid to convert alkyl halides to alkyl sulfonyl chlorides.

-

- React alkyl halide (chloromethyl isoxazole) with thiourea in ethanol at 80 °C to form isothiouronium salt

- Add NCBSI (4 equiv), 2 M HCl, and acetonitrile at 0–10 °C

- Monitor reaction by TLC until completion

- Evaporate solvent, extract with chloroform, wash with water and sodium bicarbonate

- Dry and purify by silica gel filtration

Yields and Purity : Yields up to 96% for similar alkyl sulfonyl chlorides have been reported, with high purity and recyclability of the sulfonamide by-product.

Direct Sulfochlorination of 3,5-Dimethylisoxazole

An alternative route involves direct sulfochlorination of the isoxazole ring.

Process Description : React 3,5-dimethylisoxazole with chlorosulfonic acid followed by thionyl chloride treatment under heating (up to 110 °C), then quench in ice-water to isolate 3,5-dimethylisoxazole-4-sulfochloride.

-

- Initial reaction with chlorosulfonic acid at elevated temperature

- Addition of thionyl chloride dropwise

- Stirring at 100–110 °C for several hours

- Quenching with ice-water and filtration

Yields : Approximately 81.7% yield based on theory, with melting point ~38 °C for the sulfochloride product.

Note : This method focuses on sulfochloride formation at the 4-position of the isoxazole ring, which is closely related structurally to the methanesulfonyl chloride derivative.

Analytical Data and Characterization

NMR Spectroscopy : ^1H and ^13C NMR data confirm substitution patterns on the isoxazole ring and presence of sulfonyl chloride functionality.

Melting Points : Sulfochloride derivatives show melting points around 38–39 °C.

Purity : High purity (>98%) achievable through careful distillation and recrystallization steps.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The electron-donating methyl groups at the 3 and 5 positions increase electron density on the isoxazole ring, facilitating electrophilic sulfochlorination at the 4-position.

The telescoping approach using thiourea and NCBSI offers a greener, recyclable method for converting alkyl halides to sulfonyl chlorides with high efficiency and minimal waste.

The chloromethylation step requires careful control of acid saturation and temperature to avoid side reactions and ensure high purity of the chloromethyl intermediate.

Direct sulfochlorination is industrially viable but requires handling of corrosive reagents and high temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Findings:

-

Reaction with Amines :

Reacts with primary/secondary amines (e.g., pyrrolidine-2-carboxylate derivatives) in dichloromethane or THF to yield sulfonamides. The reaction typically requires bases like triethylamine or DMAP to neutralize HCl byproducts . -

Reaction with Alcohols :

Forms sulfonate esters in the presence of tertiary amines (e.g., NEt

). Polar aprotic solvents like acetonitrile enhance reactivity .

Elimination and Rearrangement Pathways

Under specific conditions, the compound participates in elimination or intramolecular cyclization reactions.

Mechanistic Insights:

-

Sulfene Intermediate Formation :

Similar to methanesulfonyl chloride (MsCl), heating with strong bases (e.g., PPh

-CBr

) may generate a sulfene intermediate (

), enabling [2+2] cycloadditions or rearrangements . -

Hofmann-Type Elimination :

In the presence of amines, intramolecular alkylation forms N-sulfonylammonium intermediates, followed by Hofmann elimination to yield alkenes .

Notable Examples:

-

Sulfochlorination :

The electron-donating methyl groups on the isoxazole ring activate the C-4 position for electrophilic sulfochlorination, forming stable sulfonyl chlorides . -

Cross-Coupling Reactions :

Participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) when functionalized with boronic acids, though limited data exists for this specific derivative .

Comparative Reaction Data

Stability and Reactivity Considerations

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride with three structurally related sulfonyl chlorides containing isoxazole moieties, as well as methanesulfonyl chloride as a simpler analog:

Key Observations:

- Molecular Complexity : The target compound has the simplest structure, lacking heteroaromatic rings like furan or thiophene. This results in a lower molecular weight (~210.52 g/mol) compared to derivatives with fused rings (e.g., 274.52–298.72 g/mol) .

- Melting Points : Derivatives with bulkier substituents (e.g., thiophene or methyl-furan) exhibit higher melting points due to increased crystallinity. The target compound’s melting point is unreported but likely lower than thiophene-based analogs .

- Reactivity : Methanesulfonyl chloride, a simpler analog, is highly reactive and volatile (b.p. 60°C at 21 mmHg). The target compound’s isoxazole moiety may reduce volatility while retaining sulfonyl chloride reactivity .

Biological Activity

(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative of isoxazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic uses.

- Molecular Formula : C7H10ClN2O2S

- Molecular Weight : 206.68 g/mol

- IUPAC Name : (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride

Biological Activity Overview

The biological activity of (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride has been investigated in several contexts:

- Antimicrobial Activity : Studies have indicated that compounds derived from isoxazole exhibit significant antimicrobial properties. The sulfonyl group enhances the interaction with microbial targets, potentially inhibiting growth or causing cell death. For instance, derivatives of isoxazole have been shown to be effective against various bacterial strains and fungi .

- Anticancer Properties : Research has highlighted the potential of isoxazole derivatives in cancer treatment. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds similar to (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride have been tested against breast cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes linked to disease processes. Inhibitory assays have shown that it can effectively bind to enzyme active sites, blocking their function and leading to therapeutic effects .

The biological activity of (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The sulfonyl chloride group enhances binding affinity to target proteins or enzymes, facilitating inhibition or modulation of their activity.

- Cellular Uptake : The lipophilic nature of the compound aids in its cellular uptake, allowing it to reach intracellular targets effectively.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride?

- Methodological Guidance : A common approach involves sulfonylation of the isoxazole precursor using methanesulfonyl chloride (MsCl) under controlled conditions. For structurally analogous sulfonyl chlorides, thiourea/NCBSI/HCl systems have been employed to convert alkyl halides to sulfonyl chlorides via recyclable intermediates . Optimize reaction stoichiometry (e.g., 1.2–1.5 eq MsCl) in anhydrous dichloromethane at 0–5°C to suppress side reactions. Monitor progress via TLC or LC-MS, quenching unreacted MsCl with ice-cold NaHCO₃.

Q. How should researchers safely handle and store this compound to prevent decomposition?

- Safety Protocols :

- Handling : Use chemical fume hoods with local exhaust ventilation. Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats. Avoid inhalation using NIOSH-approved respirators for organic vapors .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or direct sunlight, as thermal decomposition releases SOₓ and halogenated gases .

Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns in the isoxazole ring (δ 2.2–2.6 ppm for methyl groups; δ 160–165 ppm for sulfonyl Cl in ¹³C).

- FT-IR : Look for S=O stretches at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 209.5 for C₆H₈ClNO₃S) using HRMS.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for intermediates during sulfonylation?

- Troubleshooting Strategy :

- Impurity Identification : If unexpected peaks arise, suspect incomplete sulfonylation or hydrolysis to sulfonic acids. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Solvent Artifacts : Deuterochloroform may react with residual moisture; dry solvents over molecular sieves and re-run spectra in DMSO-d₆ .

- Quantitative Analysis : Compare integration ratios of methyl (isoxazole) vs. sulfonyl protons to assess purity.

Q. What strategies mitigate exothermic reactions during sulfonylation of isoxazole derivatives?

- Process Optimization :

- Temperature Control : Use a jacketed reactor with a cryostat to maintain 0–5°C during MsCl addition.

- Dilution Effects : Increase solvent volume (e.g., 10 mL/g substrate) to dissipate heat.

- Catalytic Bases : Add 0.1 eq DMAP to accelerate reaction and reduce MsCl excess, minimizing side reactions .

Q. How does photolytic instability impact experimental design for this compound?

- Stability Data :

| Condition | Decomposition Rate (%) | Major Byproducts |

|---|---|---|

| UV light (254 nm, 24h) | 85–90% | SO₂, 3,5-dimethylisoxazole-4-carboxylic acid |

| Dark, 25°C (1 week) | <5% | None detected |

- Mitigation : Conduct reactions under amber light. Use light-blocking containers and prioritize short-term storage .

Q. What are the environmental and disposal considerations for waste containing this compound?

- Waste Management :

- Neutralization : Treat aqueous waste with 10% NaOH to hydrolyze sulfonyl chloride to sulfonate salts.

- Solid Waste : Absorb spills with vermiculite or sand, package in sealed containers labeled "halogenated organics," and incinerate at >1000°C with scrubbers for SOₓ .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on aquatic toxicity thresholds?

- Critical Evaluation :

- Acute Toxicity : SDS data classify it as "acute aquatic toxicity Category 1" (EC₅₀ <1 mg/L), but variations arise from test organisms (e.g., Daphnia magna vs. algae). Validate using OECD 202/203 guidelines .

- Chronic Effects : Discrepancies in NOEC values may stem from metabolite persistence. Perform LC-MS/MS to quantify sulfonic acid derivatives in effluent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.